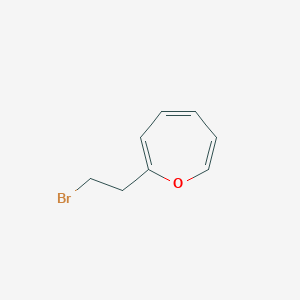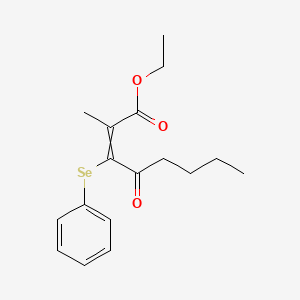
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. The presence of the phenylselanyl group imparts distinct reactivity and biological activity to the molecule, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organoselenium compounds.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
科学的研究の応用
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate has several applications in scientific research:
Biology: The compound’s organoselenium moiety is of interest for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs with selenium-based pharmacophores.
Industry: The compound may be used in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
作用機序
The mechanism by which ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate exerts its effects involves the reactivity of the phenylselanyl group. This group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo oxidation and reduction is central to its activity.
類似化合物との比較
Similar Compounds
Hagemann’s Ester: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a structurally similar compound used in organic synthesis.
Ethyl 2-oxo-4-phenylbutyrate: Another ester with a similar functional group arrangement, used in various chemical reactions.
Uniqueness
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack the selenium moiety.
特性
CAS番号 |
921755-03-5 |
|---|---|
分子式 |
C17H22O3Se |
分子量 |
353.3 g/mol |
IUPAC名 |
ethyl 2-methyl-4-oxo-3-phenylselanyloct-2-enoate |
InChI |
InChI=1S/C17H22O3Se/c1-4-6-12-15(18)16(13(3)17(19)20-5-2)21-14-10-8-7-9-11-14/h7-11H,4-6,12H2,1-3H3 |
InChIキー |
PRAGZTRYQQYWPW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


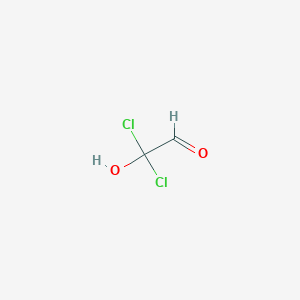
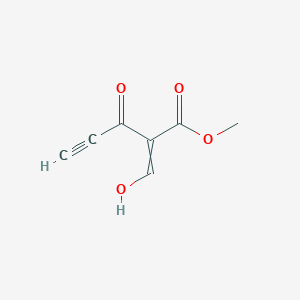
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
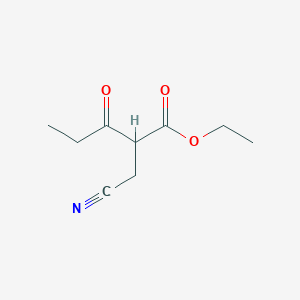
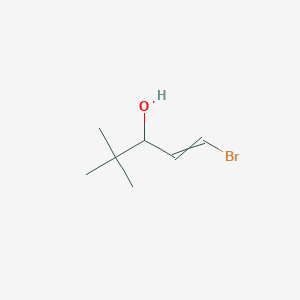
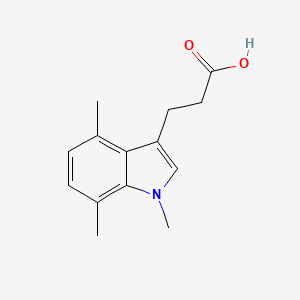
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
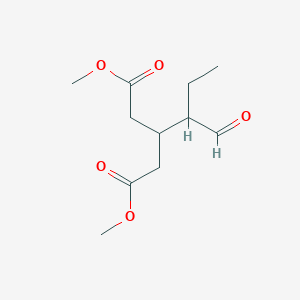
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
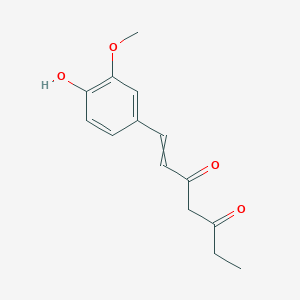
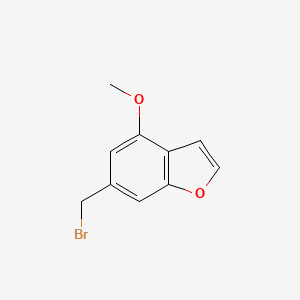
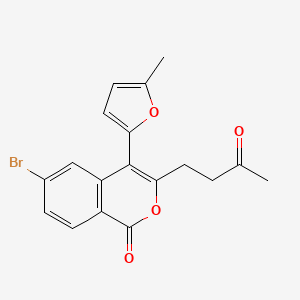
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
